2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C20H16F3NO and a molecular weight of 343.34 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-benzylphenol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline can be compared to other similar compounds, such as:
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-(2-Benzylphenoxy)-4-(trifluoromethyl)aniline: Another structural isomer with the trifluoromethyl group in a different position.
2-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline: Similar to the previous compounds but with the trifluoromethyl group at the 3-position.
Properties
IUPAC Name |
2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)16-10-11-19(17(24)13-16)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWLKNTAKUSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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